Cas no 21702-27-2 (1,2-Ethanediamine,N1-(2-methylphenyl)-)

1,2-Ethanediamine,N1-(2-methylphenyl)- is a specialized diamine compound featuring an ethylene backbone with a 2-methylphenyl substituent on one nitrogen. This structure imparts unique reactivity, making it valuable as a chelating agent or intermediate in organic synthesis. Its bifunctional nature allows for selective modifications, enabling applications in coordination chemistry, polymer crosslinking, or pharmaceutical precursor development. The aromatic methyl group enhances steric and electronic properties, influencing ligand behavior in metal complexes. The compound is typically handled under controlled conditions due to its amine functionality. Its balanced reactivity and structural versatility make it suitable for research and industrial processes requiring tailored diamine derivatives.
1,2-Ethanediamine,N1-(2-methylphenyl)- structure
21702-27-2 structure
Product Name:1,2-Ethanediamine,N1-(2-methylphenyl)-
CAS No:21702-27-2
MF:C9H14N2
MW:150.220861911774
CID:270079
PubChem ID:89019
Update Time:2025-10-30

1,2-Ethanediamine,N1-(2-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N1-(2-methylphenyl)-
    • N-(2-methylphenyl)ethylenediamine
    • N-(2-methylphenyl)ethane-1,2-diamine
    • N-(o-Tolyl)ethylenediamine
    • 1,2-Ethanediamine, N1-(2-methylphenyl)-
    • EVU3P89V5C
    • N'-(2-methylphenyl)ethane-1,2-diamine
    • DTXSID80176090
    • N1-(2-Methylphenyl)-1,2-ethanediamine
    • N1-(2-methylphenyl)ethane-1,2-diamine
    • N'-(2-methylphenyl)ethane-1, 2-diamine
    • EINECS 244-534-4
    • UNII-EVU3P89V5C
    • AKOS011794453
    • N(1)-(2-methylphenyl)-1,2-ethanediamine
    • NS00026944
    • SCHEMBL6954997
    • 21702-27-2
    • Inchi: 1S/C9H14N2/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5,11H,6-7,10H2,1H3
    • InChI Key: MZBASJHBBLIDBH-UHFFFAOYSA-N
    • SMILES: N(CCN)C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 150.11582
  • Monoisotopic Mass: 150.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38Ų
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.033
  • Boiling Point: 288.5°Cat760mmHg
  • Flash Point: 149°C
  • Refractive Index: 1.587
  • PSA: 38.05

1,2-Ethanediamine,N1-(2-methylphenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 1,2-Ethanediamine,N1-(2-methylphenyl)-

1,2-Ethanediamine, N1-(2-methylphenyl)-: An Overview of Its Properties and Applications

1,2-Ethanediamine, N1-(2-methylphenyl)-, also known by its CAS number 21702-27-2, is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which consists of an ethanediamine backbone with a 2-methylphenyl substituent. The chemical formula for this compound is C9H13N3.

The synthesis of 1,2-Ethanediamine, N1-(2-methylphenyl)- typically involves the reaction of 2-methylbenzene-1,3-diamine with ethylene oxide or other suitable reagents. This process is well-documented in the literature and has been optimized to achieve high yields and purity. The compound's synthesis is crucial for its use in various applications, including the development of pharmaceuticals and materials science.

In terms of physical properties, 1,2-Ethanediamine, N1-(2-methylphenyl)- is a colorless liquid at room temperature with a characteristic amine odor. It has a boiling point of approximately 250°C and a melting point of -30°C. The compound is soluble in water and many organic solvents, making it easy to handle and use in various chemical reactions.

The chemical reactivity of 1,2-Ethanediamine, N1-(2-methylphenyl)- is primarily attributed to its amine functional groups. These groups can participate in a variety of reactions, such as nucleophilic substitution, condensation reactions, and complex formation with metal ions. This reactivity makes the compound valuable in the synthesis of more complex molecules and materials.

In the pharmaceutical industry, 1,2-Ethanediamine, N1-(2-methylphenyl)- has shown promise as an intermediate in the synthesis of drugs. Recent studies have explored its potential as a building block for novel therapeutic agents. For example, researchers have investigated its use in the development of anti-inflammatory drugs and antiviral compounds. The compound's ability to form stable complexes with metal ions also makes it a candidate for use in metal-based drugs.

Beyond pharmaceuticals, 1,2-Ethanediamine, N1-(2-methylphenyl)- has applications in materials science. It can be used as a ligand in coordination chemistry to form coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and separation processes. The unique properties of MOFs derived from this compound make them attractive for industrial and environmental applications.

The environmental impact of 1,2-Ethanediamine, N1-(2-methylphenyl)-

In conclusion, 1,2-Ethanediamine, N1-(2-methylphenyl)-, with its CAS number 21702-27-2, is a versatile compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique molecular structure and chemical properties make it valuable for the synthesis of more complex molecules and materials. Ongoing research continues to explore new applications and potential uses for this compound.

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